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H-beta-(3-Benzothienyl)-Ala-OH

Cat. No.: B13693014
M. Wt: 221.28 g/mol
InChI Key: YPJJGMCMOHDOFZ-UHFFFAOYSA-N
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Description

Significance of Non-Natural Amino Acids in Chemical Biology and Medicinal Chemistry

Non-natural amino acids (NNAAs), also referred to as non-proteinogenic amino acids, are amino acids not found among the 20 genetically coded in humans. Their incorporation into peptides and other molecular frameworks is a powerful strategy in chemical biology and drug discovery. nih.gov Unlike their natural counterparts, NNAAs offer a vast, largely untapped chemical space for designing novel molecular functions and properties. nih.govchimia.ch

In medicinal chemistry, introducing NNAAs into peptide-based drug candidates can dramatically improve their therapeutic profiles. mdpi.com Peptides composed solely of natural amino acids are often limited by poor metabolic stability, as they are readily degraded by proteases in the body. chimia.chresearchgate.net NNAAs, with their altered side chains, stereochemistry (e.g., D-amino acids), or backbone structures, are less recognized by these enzymes, leading to significantly enhanced resistance to enzymatic hydrolysis and longer in-vivo circulation times. chimia.chmdpi.com This improved stability, along with the potential for increased potency and better bioavailability, makes NNAAs invaluable tools for transforming native peptides into viable drug leads. mdpi.comresearchgate.net

Role of β-Amino Acids in Peptide and Peptidomimetic Scaffolds

H-beta-(3-Benzothienyl)-Ala-OH is a β-amino acid, distinguished by the placement of its amino group on the beta-carbon relative to the carboxyl group. This structural feature, the addition of an extra methylene (B1212753) group to the backbone, is central to its utility. upc.edu When β-amino acids are incorporated into peptide chains, they create "peptidomimetics"—molecules that mimic the structure and function of natural peptides but possess superior properties. wikipedia.org

The extended backbone of β-amino acids imparts significant resistance to degradation by peptidases, a critical advantage for therapeutic applications. upc.eduresearchgate.net Furthermore, despite the increased flexibility from the additional backbone bond, peptides containing β-amino acids (β-peptides or α/β-peptides) are not merely floppy chains. They are capable of folding into stable, well-defined secondary structures, such as helices and sheets, much like natural peptides. upc.eduacs.orgnih.gov This ability to form predictable three-dimensional shapes allows for the precise spatial arrangement of side chains, which is crucial for interacting with biological targets like protein receptors or enzymes. acs.org Consequently, β-amino acids serve as powerful building blocks for designing bioactive agents, including antimicrobials and inhibitors of protein-protein interactions. researchgate.netacs.org

Importance of Benzothiophene (B83047) Moiety in Heterocyclic Chemistry and Bioactive Compound Design

The benzothiophene moiety, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged scaffold in medicinal chemistry. ijpsjournal.comrsc.org This aromatic heterocycle is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. rsc.orgresearchgate.netnih.gov Its structural versatility and ability to engage in various biological interactions have made it an attractive target for drug discovery. ijpsjournal.com

The benzothiophene core is associated with a diverse array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and anticonvulsant activities. ijpsjournal.comrsc.org Several commercially available drugs, such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton, feature this heterocyclic system, underscoring its clinical significance. ijpsjournal.comrsc.org The incorporation of the benzothiophene group into the side chain of an amino acid, as seen in this compound, is a deliberate design choice to impart potential bioactivity to the resulting molecule.

Overview of this compound within Academic Research

This compound, also known by its systematic name (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, is primarily a research chemical, utilized as a specialized building block in organic synthesis and peptidomimetic studies. glpbio.comchembk.comnih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 72120-71-9 glpbio.comchembk.comscbt.com
Molecular Formula C₁₁H₁₁NO₂S nih.govscbt.com
Molecular Weight 221.28 g/mol nih.gov
IUPAC Name (2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid nih.gov

| Appearance | White or almost white crystal | chembk.com |

Historical Context of its Discovery and Early Studies

The specific "discovery" of this compound is not marked by a singular event but is rooted in the broader exploration of tryptophan analogues. Research dating back several decades describes the synthesis of α-Amino-β-(3-benzo[b]thienyl)propionic acid, the benzothiophene analogue of tryptophan. researchgate.net A notable synthesis was reported in a 1987 study, which detailed the preparation of β-(3-benzo[b]thienyl)-DL-alanine derivatives. researchgate.netnih.gov The method involved the condensation of 3-chloromethylbenzo[b]thiophene with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. researchgate.net The resulting racemic mixture was then resolved enzymatically to separate the D- and L-isomers. nih.gov These early syntheses were driven by the goal of creating novel amino acid building blocks for incorporation into peptide hormones, such as Luteinizing Hormone-Releasing Hormone (LH-RH) antagonists, to study structure-activity relationships. researchgate.net

Broad Research Trajectories and Academic Relevance

The academic relevance of this compound lies in its application as a tool for probing biological systems and creating novel molecular architectures. Its primary use is as an intermediate in the synthesis of more complex molecules, particularly peptidomimetics and other potential bioactive compounds. chembk.com

One documented area of application is in the field of analytical chemistry, specifically in chiral separations. In studies on capillary electrophoresis, this compound (abbreviated as Bta) has been used as a model chiral analyte to test the efficacy of new chiral selectors. nih.govresearchgate.net Its structure allows researchers to probe the stereoselective interactions that govern the separation of enantiomers, which is a critical process in the pharmaceutical industry. nih.gov

The compound's structure, combining a stable β-amino acid backbone with a bioactive benzothiophene side chain, makes it a valuable component for constructing peptide analogues with enhanced stability and tailored functions. While specific therapeutic applications for this exact compound are not the focus of available literature, its synthesis and use in academic studies highlight its role as a foundational element in the ongoing quest for new and improved peptide-based therapeutics.

Table 2: Mentioned Compounds

Compound Name Other Names/Synonyms
This compound (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid; L-3-Benzothienylalanine; Bta
Raloxifene -
Zileuton -
Tryptophan -
Diethyl acetamidomalonate -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2S B13693014 H-beta-(3-Benzothienyl)-Ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylamino)propanoic acid

InChI

InChI=1S/C11H11NO2S/c1-7(11(13)14)12-9-6-15-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)

InChI Key

YPJJGMCMOHDOFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CSC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

General Principles of β-Amino Acid Synthesis

The construction of β-amino acids involves the strategic formation of the carbon backbone and the introduction of the key amino group at the β-position relative to the carboxyl group.

A primary challenge in β-amino acid synthesis is the formation of the Cα-Cβ bond or the Cβ-Cγ bond. Malonic ester synthesis is a classic and versatile method for this purpose. wikipedia.org This approach utilizes a malonic ester derivative, such as diethyl acetamidomalonate, which contains an acidic methylene (B1212753) group. wikipedia.org Deprotonation of this group creates a nucleophilic enolate that can react with various electrophiles, including alkyl halides, to form a new carbon-carbon bond. wikipedia.org

Another strategy involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds in a process known as conjugate addition or Michael addition. The indium(III)-catalyzed Markovnikov addition of active methylene compounds like diethyl acetamidomalonate to terminal alkynes represents a modern and efficient approach to creating β-branched α-amino acids, which can be precursors to β-amino acids. acs.org

Alternatively, methods involving the reduction of nitrogen-containing functional groups are common. For instance, the reduction of an azido (B1232118) group or a nitro group at the β-position can yield the desired amine. Another significant biocatalytic method is transamination. Transaminases are enzymes capable of transferring an amino group from a donor molecule (like an amino acid) to a keto acid acceptor. jmb.or.kr This method is particularly valuable for its potential for high enantioselectivity, allowing for the asymmetric synthesis of chiral β-amino acids from prochiral ketones. jmb.or.krnih.gov

Specific Synthetic Routes for H-beta-(3-Benzothienyl)-Ala-OH

The synthesis of this compound, also referred to as β-(3-benzo[b]thienyl)-alanine, leverages established organic reactions, with specific adaptations for the benzothiophene (B83047) moiety.

A well-documented route for synthesizing β-(3-benzo[b]thienyl)-DL-alanine involves the condensation of diethyl acetamidomalonate with a suitable benzothienyl electrophile. nih.govresearchgate.net Specifically, the reaction is carried out with 3-chloromethylbenzo[b]thiophen. researchgate.net The general process can be summarized in the following steps:

Alkylation : Diethyl acetamidomalonate is deprotonated with a base (e.g., sodium ethoxide) to form the corresponding enolate. This nucleophile then attacks 3-chloromethylbenzo[b]thiophen, displacing the chloride and forming diethyl 2-acetamido-2-(3-benzo[b]thienylmethyl)malonate. researchgate.netsjofsciences.com

Hydrolysis and Decarboxylation : The resulting diester is then subjected to hydrolysis. Acidic or alkaline hydrolysis cleaves both the ester groups and the acetamido group. researchgate.net Subsequent heating leads to the decarboxylation of the unstable β-dicarboxylic acid intermediate, yielding the final racemic β-(3-benzo[b]thienyl)-alanine. nih.govresearchgate.net A partial hydrolysis can also be performed to yield the monoethyl ester, which is then decarboxylated. nih.gov

This condensation approach is also applicable to the synthesis of related unnatural amino acids, such as β-(3-quinolinyl)-α-alanine. sjofsciences.com

Table 1: Key Intermediates in Diethyl Acetamidomalonate Synthesis

Starting Material Electrophile Intermediate Product

Beyond the malonate condensation, other methods have been developed for the synthesis of β-aryl-β-amino acids. One such classical approach is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia (B1221849) or an amine.

For related structures, such as β-benzamido-β-(3-pyridyl)-DL-alanine, synthesis from 3-pyridinecarboxaldehyde (B140518) via an azlactone intermediate has been reported. researchgate.net This route involves hydrolysis of the azlactone to an acrylic acid derivative, followed by hydrogenation. researchgate.net While not directly reported for this compound in the provided context, such pathways represent viable alternative strategies for its synthesis.

Stereoselective Synthesis and Enantiomeric Resolution

Since this compound possesses a chiral center at the β-carbon, controlling the stereochemistry is crucial for its application in pharmaceuticals and peptide chemistry. This is achieved either through stereoselective synthesis or by resolving the racemic mixture.

Enzymatic resolution is a powerful technique for separating enantiomers. Research has shown that the DL-amino acid ethyl ester derivative of β-(3-benzo[b]thienyl)-DL-alanine can be enzymatically resolved. nih.govresearchgate.net This process yields a separable mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative. nih.gov The desired D-amino acid can then be obtained by acidic hydrolysis of the ester. nih.gov

Lipases are a class of enzymes widely used for the kinetic resolution of racemic β-amino esters. mdpi.comresearchgate.net For example, lipase (B570770) PSIM from Burkholderia cepacia has been used to hydrolyze racemic β-amino carboxylic ester hydrochlorides, yielding the unreacted (R)-esters and the product (S)-amino acids with excellent enantiomeric excess (ee ≥99%). mdpi.com Similarly, ω-transaminases have been employed for the kinetic resolution of racemic aromatic β-amino acids, producing (R)-β-amino acids with high enantiomeric excess (>99 ee). nih.gov

Another approach is asymmetric synthesis using chiral auxiliaries or catalysts. Phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides has been shown to be an effective method for the stereoselective synthesis of β-branched α-amino acids, which can be precursors to β-amino acids. organic-chemistry.org

Table 2: Examples of Enzymatic Resolution for Aromatic β-Amino Acids

Enzyme Substrate Type Products Enantiomeric Excess (ee) Reference
Unspecified (enzymatic) β-(3-benzo[b]thienyl)-DL-alanine ethyl ester N-acetyl-L-amino acid and D-amino acid derivative Not specified nih.gov
ω-Transaminase Racemic aromatic β-amino acids (R)-β-amino acids >99% nih.gov
Lipase PSIM (Burkholderia cepacia) Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides (R)-amino esters and (S)-amino acids ≥99% mdpi.com

Enzymatic Resolution Techniques for Enantiomers

Enzymatic resolution offers a powerful and highly selective method for the separation of enantiomers. This technique leverages the stereospecificity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.

In the case of β-amino acids, enzymatic resolution has been successfully applied. For instance, the enzymatic resolution of DL-arylamino acid ethyl ester derivatives, including that of β-(3-benzo[b]thienyl)-DL-alanine, has been reported. researchgate.net This process typically involves the synthesis of a racemic mixture of the N-acetylated amino acid ester. Subsequent treatment with an appropriate enzyme, such as a lipase, leads to the stereoselective hydrolysis of the ester group of one enantiomer, yielding the N-acetyl-L-amino acid and the unreacted D-amino acid ester. researchgate.net These two products can then be separated by conventional chromatographic techniques. The desired free amino acid enantiomer is subsequently obtained by acidic hydrolysis of the corresponding derivative. researchgate.net The efficiency of such resolutions is often high, providing access to enantiomerically enriched products.

ReactantEnzymeProductsReference
β-(3-benzo[b]thienyl)-DL-alanine ethyl esterLipaseN-acetyl-L-β-(3-benzothienyl)-alanine & D-β-(3-benzothienyl)-alanine ethyl ester researchgate.net

Asymmetric Synthetic Strategies for Chiral Control

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolution of a racemic mixture. Several strategies have been developed for the asymmetric synthesis of β-amino acids.

One prominent approach is the asymmetric hydrogenation of prochiral β-amino acrylic acid derivatives. google.com This method utilizes a chiral transition metal complex, often a rhodium or ruthenium catalyst with a chiral phosphine (B1218219) ligand, to catalyze the enantioselective addition of hydrogen across the double bond of the substrate. google.com This strategy has been shown to be highly effective for a range of N-acylated β-amino acrylic acids, affording the corresponding β-amino acid derivatives with high enantiomeric excess. google.com

Another powerful technique involves the diastereoselective alkylation of glycine (B1666218) equivalents. This method often employs a chiral auxiliary attached to the glycine molecule to direct the incoming electrophile, such as a benzothienyl-containing group, to one face of the molecule, thereby establishing the desired stereocenter. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of chiral molecules, including indole-based heterocycles which share structural similarities with the benzothiophene moiety of this compound. acs.org These methods utilize small organic molecules as catalysts to promote enantioselective transformations, offering a metal-free alternative to traditional transition metal catalysis. acs.org

StrategyCatalyst/AuxiliaryKey Features
Asymmetric HydrogenationChiral Rhodium or Ruthenium Phosphine ComplexesHigh enantioselectivity for N-acylated β-amino acrylic acids.
Diastereoselective AlkylationChiral AuxiliariesControlled introduction of the side chain with high diastereoselectivity.
OrganocatalysisChiral Small MoleculesMetal-free, enantioselective bond formation.

Optical Purity Determination in Synthetic Products

The determination of the optical purity, or enantiomeric excess (ee), of a synthetic product is a crucial step in asymmetric synthesis. rsc.orgmasterorganicchemistry.com Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and reliable method for separating and quantifying enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and the determination of their relative amounts.

Alternatively, derivatization with a chiral reagent can be used to convert the enantiomers into diastereomers. These diastereomers can then be separated and quantified by standard chromatographic techniques such as HPLC or gas chromatography (GC). A common derivatizing agent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which reacts with the amino group to form diastereomeric thioureas that are readily separable by reversed-phase HPLC. researchgate.net

Capillary electrophoresis (CE) with a chiral selector is another powerful technique for enantiomeric separation. mdpi.com In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative or a macrocyclic antibiotic, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities, enabling their separation. mdpi.com

Protecting Group Strategies in Synthesis

The synthesis of peptides and complex molecules containing this compound necessitates the use of protecting groups to temporarily mask reactive functional groups, primarily the α-amino and α-carboxyl groups. researchgate.net This prevents unwanted side reactions and allows for the selective formation of peptide bonds.

Application of Nα-Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in solid-phase peptide synthesis (SPPS). smolecule.comiris-biotech.de It is stable to the acidic conditions often used for the cleavage of side-chain protecting groups but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.defishersci.ca

The Fmoc-protected derivative, Fmoc-β-(3-benzothienyl)-Ala-OH, is a key building block for the incorporation of this non-canonical amino acid into peptides using the Fmoc/tBu strategy. smolecule.comfishersci.cabachem.com This derivative is commercially available and can be synthesized by reacting this compound with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions. nih.gov

Protecting GroupChemical NameCleavage ConditionApplication
Fmoc9-FluorenylmethoxycarbonylMild base (e.g., Piperidine)Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)

Utilization of Nα-Boc Protection

The tert-butyloxycarbonyl (Boc) group is another cornerstone of peptide synthesis, particularly in the Boc/Bn strategy. sigmaaldrich.comorganic-chemistry.org The Boc group is stable to basic and nucleophilic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA). organic-chemistry.org

Boc-β-(3-benzothienyl)-Ala-OH is the corresponding protected amino acid for use in Boc-based SPPS. sigmaaldrich.comsigmaaldrich.cn It can be prepared by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. beilstein-journals.org The use of the Boc group allows for an orthogonal protection strategy in combination with base-labile or other acid-labile protecting groups that are removed under different acidic conditions.

Protecting GroupChemical NameCleavage ConditionApplication
Boctert-ButyloxycarbonylStrong acid (e.g., Trifluoroacetic Acid)Solid-Phase Peptide Synthesis (Boc/Bn strategy)

Orthogonal Protecting Group Chemistries in Complex Synthesis

In the synthesis of complex peptides or molecules with multiple functional groups, an orthogonal protecting group strategy is essential. researchgate.netuwindsor.ca This approach employs a set of protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection and modification of specific sites within the molecule. researchgate.net

For instance, in a complex synthesis involving this compound, one might use the Fmoc group for the α-amino protection, acid-labile groups like tert-butyl (tBu) for the protection of acidic side chains (e.g., Asp, Glu), and other protecting groups that are cleaved under specific conditions (e.g., photolysis, hydrogenation) for other functionalities. This allows for a highly controlled and stepwise construction of the target molecule. The combination of Fmoc and Boc protecting groups, which are labile to base and acid respectively, is a classic example of an orthogonal pair in peptide synthesis. iris-biotech.defishersci.ca

Derivatization and Analog Development

Synthesis of N-Protected H-beta-(3-Benzothienyl)-Ala-OH Derivatives

Protecting the nitrogen atom of this compound is a critical step in its application as a building block in peptide synthesis. This prevents unwanted side reactions at the amino group, allowing for controlled and sequential formation of peptide bonds. The most common protecting groups employed are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

Fmoc-Protected Analogs

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis. The synthesis of Fmoc-protected this compound analogs results in compounds that are valuable reagents for incorporating the benzothienylalanine moiety into peptide chains. Both the L- and D-enantiomers are commercially available, providing stereochemical diversity for peptide design. medchemexpress.comcreative-peptides.com During the manufacturing of peptide drug substances, the purity of these Fmoc-protected amino acids is crucial, as impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH have been identified. researchgate.net These impurities can lead to the formation of unwanted peptide insertion mutants. researchgate.net A general method for preparing Fmoc-dipeptides involves reacting Fmoc-β-Ala-OH with thionyl chloride and HBTA to form an intermediate, which is then reacted with another amino acid. google.com

Key characteristics of Fmoc-protected analogs are summarized in the table below:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chirality
Fmoc-3-Ala(3-benzothienyl)-OH177966-60-8C26H21NO4S443.51L
Fmoc-3-(3-benzothienyl)-D-alanine177966-61-9C26H21NO4S443.5D
Fmoc-D-beta-HAla(3-benzothienyl)-OH269396-51-2C27H23NO4S457.54D

This table is generated based on available data and may not be exhaustive.

Boc-Protected Analogs

The tert-butyloxycarbonyl (Boc) group is another cornerstone of amino acid protection in peptide synthesis, notable for its stability under a wide range of conditions and its removal under acidic conditions. The Boc-protected version of this compound is a key intermediate for Boc-based solid-phase peptide synthesis. sigmaaldrich.cnsigmaaldrich.com This derivative allows for the incorporation of the benzothienylalanine residue into peptides using an orthogonal protection strategy to Fmoc chemistry.

Detailed properties of the primary Boc-protected analog are provided below:

PropertyValue
Compound NameBoc-β-(3-benzothienyl)-Ala-OH
SynonymsBoc-3-(3-benzothienyl)-L-alanine
CAS Number154902-51-9
Molecular FormulaC16H19NO4S
Molecular Weight321.39
Assay≥96.0% (TLC)

This data is compiled from multiple sources. sigmaaldrich.cnsigmaaldrich.comadvancedchemtech.com

Synthesis of β-Homoalanine Derivatives and Related Structures

The development of β-homoalanine derivatives of this compound involves the insertion of an additional methylene (B1212753) group into the carbon backbone, resulting in a β-amino acid. These β-amino acids are of significant interest as they can induce unique secondary structures in peptides.

Elaboration to Boc-β-HAla(3-benzothienyl)-OH

The synthesis of N-Boc-4-(3-benzothienyl)-L-beta-homoalanine, also known as (S)-3-(Boc-amino)-4-(3-benzothienyl)butanoic acid, represents a key elaboration of the parent compound. peptide.com This β-amino acid derivative is suitable for use in peptide synthesis, allowing for the creation of peptides with modified backbones. peptide.com

The properties of this derivative are as follows:

PropertyValue
Compound NameBoc-beta-HAla(3-benzothienyl)-OH
CAS Number270063-45-1
Molecular FormulaC17H21NO4S
Molecular Weight335.42

Data sourced from Aapptec Peptides. peptide.com

Synthesis of Hydrochloride Salts of Homoalanine Derivatives

The synthesis of hydrochloride salts of homoalanine derivatives, such as L-beta-Homoalanine hydrochloride, provides water-soluble forms of these amino acid analogs. medchemexpress.com While not directly a derivative of the benzothienyl-containing compound, the synthetic strategies for creating such salts are applicable to related structures. These salts are often used as starting materials or intermediates in further chemical synthesis. Another related derivative is beta-alanine (B559535) ethyl ester hydrochloride, which is the hydrochloride salt of the ethyl ester of beta-alanine. peptide.com

Chemical Modifications at the Carboxylic Acid Moiety

Modifications at the carboxylic acid moiety of this compound are crucial for various applications, including the formation of esters and amides, and for the development of photoremovable protecting groups. researchgate.net For instance, intramolecular carbenoid insertions with rhodium(II) acetate (B1210297) have been studied with related thienyl and benzothienyl acetic acids. mcmaster.ca The carboxylic acid group can be activated to facilitate coupling reactions in peptide synthesis or modified to alter the pharmacokinetic properties of resulting peptides. google.com The development of new photolabile protecting groups for carboxylic acids allows for the controlled release of the active molecule upon irradiation. researchgate.net

Benzothiophene (B83047) Ring Modifications and Analog Generation

The development of analogs of this compound through modification of the benzothiophene ring is a key strategy for modulating its physicochemical and biological properties. Research efforts have focused on the introduction of various substituents onto the benzothiophene nucleus and the bioisosteric replacement of the benzothiophene ring system itself.

A primary synthetic route to substituted β-(3-benzothienyl)alanine analogs involves the condensation of a suitably substituted 3-chloromethyl-benzo[b]thiophene with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. This versatile method allows for the introduction of a wide range of functional groups onto the benzothiophene ring, provided the corresponding substituted starting materials can be synthesized. researchgate.net

Key precursors for these syntheses are substituted 3-chloromethyl-benzo[b]thiophenes. The preparation of these intermediates often starts with the appropriate substituted cinnamic acid or other suitable precursors, which are then cyclized and functionalized. For instance, the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, which can be further converted to the desired 3-chloromethyl derivatives, has been described with substituents such as nitro groups at the 5-position. google.com

One common approach for introducing substituents at the 5-position of the benzothiophene ring involves electrophilic substitution reactions. However, direct electrophilic attack on the benzothiophene ring often favors the 3-position. smolecule.com To achieve 5-substitution, strategies using directing groups or starting from already substituted precursors are employed. For example, the nitration of 2-chloromethyl-benzo[b]thiophene can be directed to the 5-position. smolecule.com

The following table summarizes the synthesis of key substituted 3-chloromethyl-benzo[b]thiophene precursors:

PrecursorStarting MaterialReagents and ConditionsReference
3-Chloromethyl-7-methyl-benzothiophene3-Hydroxymethyl-7-methyl-benzo[b]thiopheneThionyl chloride (SOCl₂) in ether prepchem.com
2-Chloromethyl-5-nitrobenzo[b]thiophene2-Alkynylthioanisoles1. Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) for cyclization. 2. Fuming nitric acid in sulfuric acid for nitration. 3. Chlorination. smolecule.com
3-Chloro-5-nitrobenzo[b]thiophene-2-carbonyl chlorideNot specifiedNot specified google.com

Once the desired substituted 3-chloromethyl-benzo[b]thiophene is obtained, it can be reacted with diethyl acetamidomalonate in the presence of a base, such as sodium ethoxide, to form the corresponding substituted diethyl 2-acetamido-2-(benzo[b]thiophen-3-ylmethyl)malonate. wikipedia.org Subsequent hydrolysis with acid or base, followed by decarboxylation, yields the target substituted β-(3-benzothienyl)alanine analog. researchgate.netwikipedia.org

The following table outlines the general synthesis of substituted this compound analogs:

AnalogPrecursorReagents and ConditionsGeneral Yield
5-Substituted-H-beta-(3-Benzothienyl)-Ala-OH5-Substituted-3-chloromethyl-benzo[b]thiophene1. Diethyl acetamidomalonate, NaOEt. 2. Acid or base hydrolysis and decarboxylation.Not specified

Beyond substitution, the generation of analogs has also been explored through the concept of bioisosterism, where the benzothiophene moiety is replaced by other aromatic or heteroaromatic rings to explore structure-activity relationships. nih.gov For instance, the benzothiophene ring can be considered a bioisostere of indole (B1671886), naphthyl, or even substituted phenyl rings. nih.govnih.gov The replacement of the sulfur atom in the benzothiophene ring with an oxygen atom to give a benzofuran (B130515) analog is another example of bioisosteric modification. These changes can significantly impact the electronic properties, hydrophobicity, and hydrogen bonding capabilities of the resulting amino acid analog. nih.gov

Research has shown that such modifications can have a profound effect on the biological activity of peptides incorporating these analogs. For example, the substitution of the tryptophan residue in luteinizing hormone-releasing hormone (LH-RH) with β-(1-naphthyl)-L-alanine, a structural analog of this compound, resulted in a significant increase in biological activity, indicating that the indole NH group of tryptophan is not essential and that a fused aromatic ring structure is favorable. researchgate.net

The following table provides examples of bioisosteric replacements for the benzothiophene ring in related amino acid analogs:

Original MoietyBioisosteric ReplacementResulting Amino Acid Analog (Example)Reference
BenzothiopheneNaphthaleneβ-(1-Naphthyl)alanine researchgate.net
BenzothiopheneBenzofuranβ-(3-Benzofuranyl)alanine researchgate.net
Indole (Tryptophan)BenzothiopheneThis compound nih.gov

These derivatization and analog development strategies provide a powerful toolkit for medicinal chemists to fine-tune the properties of this compound for various applications.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry of H-beta-(3-Benzothienyl)-Ala-OH makes it an important starting material in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This control over the three-dimensional arrangement of atoms is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

This compound is utilized as a chiral building block to introduce a specific stereocenter into larger, more complex molecules. The synthesis of novel pharmaceuticals often involves the assembly of molecular scaffolds with multiple chiral centers, and starting with an enantiomerically pure compound like this compound simplifies this process significantly. nih.gov By incorporating this amino acid, chemists can ensure the correct stereoconfiguration at a key position, which is a fundamental strategy in the asymmetric synthesis of biologically active compounds. nih.gov The benzothienyl group can also influence the conformational preferences of the final molecule, further impacting its interaction with biological targets. chemimpex.com The transition metal-catalyzed enantioselective β-C-H functionalization of related substrates provides a modern method for constructing building blocks with enantioenriched α-chiral centers. nih.govnih.govresearchgate.net

Table 1: Properties of this compound as a Chiral Building Block

Property Value
Molecular Formula C₁₁H₁₁NO₂S
Molecular Weight 221.28 g/mol
Appearance Whitish Powder
Chirality Exists as L- and D-enantiomers

| Synonyms | 3-(1-benzothiophen-3-yl)-L-alanine, L-Thiotryptophan |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comlookchem.com

While this compound provides a fixed chiral center, its derivatives can be employed in stereodivergent synthesis. This advanced approach allows for the selective synthesis of any possible stereoisomer of a target molecule with multiple stereocenters. By choosing either the (R)- or (S)-enantiomer of the starting amino acid and combining it with various chiral catalysts or reagents, synthetic routes can be designed to diverge and yield different diastereomers. Although specific, widely published examples of stereodivergent strategies focusing solely on this compound are not prevalent, the principles of using chiral auxiliaries, such as (R)- or (S)-alpha-phenylethylamine, in the asymmetric synthesis of β-amino acids illustrate the foundational techniques that would apply. nih.gov Such strategies are critical for creating libraries of stereochemically diverse compounds to explore structure-activity relationships in drug discovery.

Contributions to Drug Scaffold Construction

The benzothiophene (B83047) moiety is a recognized pharmacophore present in a variety of biologically active compounds. The incorporation of this heterocyclic system into an amino acid framework provides a versatile tool for the development of new therapeutic agents. This compound, and its protected forms such as Boc-3-(3-benzothienyl)-L-alanine, are utilized in medicinal chemistry to create peptides and small molecules with enhanced biological activity and improved pharmacokinetic profiles. chemimpex.comchemimpex.com

Intermediate in the Synthesis of Biologically Relevant Frameworks

This compound serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, particularly in the areas of neurological disorders and inflammatory conditions. myskinrecipes.com The strategic placement of the benzothiophene group can lead to enhanced interactions with biological targets. chemimpex.com While specific, named biologically relevant frameworks synthesized directly from this amino acid are not extensively detailed in the provided search results, its role as a precursor is evident from its application in pharmaceutical development. chemimpex.com The synthesis of derivatives, such as 2-amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester, highlights its utility as a starting material for more complex structures. prepchem.com

Building Block for Novel Amino Acid Derivatives

As a non-canonical amino acid, this compound is intrinsically a building block for novel amino acid derivatives, primarily through its incorporation into peptide chains via solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com The introduction of this unnatural amino acid into a peptide sequence can significantly alter the resulting molecule's conformation, stability, and biological activity. This modification is a key strategy in peptidomimetic drug design, aiming to create peptides with improved therapeutic properties. The Boc-protected form, Boc-β-(3-benzothienyl)-Ala-OH, is particularly suited for this purpose. sigmaaldrich.com The creation of beta-homo-amino acid derivatives, such as Boc-beta-HAla(3-benzothienyl)-OH, further expands the repertoire of novel structures that can be synthesized, potentially leading to peptides with enhanced pharmacological profiles, including increased biological half-life and potency. peptide.com

Cascade and Multicomponent Reactions Involving the Compound

Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools in modern organic synthesis for the efficient construction of complex molecules. acs.orgacs.org The application of these strategies to peptide synthesis, including macrocyclization, has gained significant traction. acs.orgmorressier.com

While the general utility of unnatural amino acids in such reactions is recognized, specific examples detailing the participation of this compound in cascade or multicomponent reactions are not explicitly available in the provided search results. However, the structural features of this compound, namely the primary amine and carboxylic acid functionalities, make it a suitable candidate for inclusion in MCRs like the Ugi or Passerini reactions for the synthesis of complex peptide-like structures. researchgate.net The development of solid-phase multicomponent reactions for the synthesis of peptide-pyrrole chimeras demonstrates the potential for incorporating unique amino acid side chains into heterocyclic scaffolds through these efficient synthetic strategies. acs.org

Below is a table summarizing the types of synthetic applications and the role of this compound.

Application TypeRole of this compoundProtected Forms UsedPotential Products
Drug Scaffold ConstructionIntermediateBoc, FmocPeptides for neurological and inflammatory conditions
Novel Amino Acid DerivativesBuilding BlockBoc, FmocPeptidomimetics, Beta-homo-peptides
Complex ReactionsPotential ReactantUnprotected, Boc, FmocComplex heterocyclic peptide hybrids

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to verifying the molecular structure of H-beta-(3-Benzothienyl)-Ala-OH. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy yield precise information about the atomic arrangement, molecular weight, and functional groups present.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are employed to assign each proton and carbon to its specific position in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for this compound are based on established chemical shift principles. The protons of the benzothienyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The alpha-proton (α-H) of the alanine backbone, being adjacent to both the amino and carboxyl groups, would likely appear as a multiplet around δ 3.8-4.2 ppm. The diastereotopic beta-protons (β-H) on the methylene (B1212753) bridge would resonate upfield, typically between δ 3.0-3.5 ppm, and would likely show complex splitting patterns due to coupling with each other and the α-H.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ 170-180 ppm). The carbons of the benzothiophene (B83047) ring are expected in the δ 120-140 ppm range. The alpha-carbon (α-C) would be found around δ 50-60 ppm, while the beta-carbon (β-C) of the methylene group would be the most upfield of the sp² and sp³ carbons, likely in the δ 30-40 ppm range.

Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (Benzothienyl)7.0 - 8.0Multiplets (m)
α-H3.8 - 4.2Multiplet (m)
β-H₂3.0 - 3.5Multiplet (m)
-NH₂VariableBroad Singlet (br s)
-COOHVariable (often >10)Broad Singlet (br s)
Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH170 - 180
Aromatic (Benzothienyl)120 - 140
α-C50 - 60
β-C30 - 40

Mass spectrometry is used to determine the precise molecular weight of the compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₁NO₂S, corresponding to a monoisotopic mass of approximately 221.05 Da and a molecular weight of about 221.28 g/mol . nih.govscbt.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z ≈ 222.06. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Tandem MS (MS/MS) experiments would induce fragmentation, with expected losses corresponding to key structural units. Common fragmentation pathways for amino acids include the loss of water (-18 Da), formic acid (-46 Da), or the entire carboxyl group (-45 Da). A significant fragment would likely arise from the cleavage of the Cα-Cβ bond, resulting in an ion corresponding to the benzothienyl-methyl moiety.

Expected Mass Spectrometry Fragments for this compound
IonDescriptionPredicted m/z
[M+H]⁺Protonated Molecular Ion222.06
[M+H - H₂O]⁺Loss of Water204.05
[M+H - HCOOH]⁺Loss of Formic Acid176.07
[C₉H₇S]⁺Benzothienyl-methyl cation (from Cα-Cβ cleavage)147.03

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its amino, carboxylic acid, and benzothienyl groups.

The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1700 and 1750 cm⁻¹. The N-H stretching of the primary amine typically appears in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methine groups occurs just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the benzothiophene ring would produce peaks in the 1450-1600 cm⁻¹ region.

Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Amine (N-H)Stretch3300 - 3500Medium
Carboxylic Acid (O-H)Stretch2500 - 3300Broad, Strong
Aromatic (C-H)Stretch3000 - 3100Medium
Aliphatic (C-H)Stretch2850 - 3000Medium
Carbonyl (C=O)Stretch1700 - 1750Strong, Sharp
Aromatic (C=C)Stretch1450 - 1600Variable
Carboxylic Acid (C-O)Stretch1210 - 1320Medium

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. This is typically achieved using chromatographic or electrophoretic techniques that employ a chiral selector to differentiate between the L- and D-enantiomers.

Chiral HPLC is a primary method for separating enantiomers and quantifying enantiomeric excess. The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. csfarmacie.cz For underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective. sigmaaldrich.comchromatographytoday.com These phases possess ionic groups compatible with the zwitterionic nature of amino acids and can operate in aqueous or organic mobile phases. sigmaaldrich.com

A typical method would involve a mobile phase consisting of an organic solvent like methanol or acetonitrile with an aqueous buffer or acidic/basic additives to control ionization. The differential interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between each enantiomer and the chiral selector result in their separation. This method is capable of confirming high enantiomeric purity, often exceeding 98%. scbt.com Purity analysis of related protected forms, such as Fmoc-3-benzothienyl-L-alanine, routinely uses chiral HPLC to confirm enantiomeric purity of ≥99.5%. chemimpex.com

Capillary Electrophoresis is a high-efficiency separation technique well-suited for the analysis of charged and polar compounds, making it an excellent tool for chiral separations of amino acids. nih.gov In chiral CE, a chiral selector is added directly to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. mdpi.com

The separation mechanism is based on the differential binding affinity of the two enantiomers with the chiral selector. This difference in interaction leads to distinct effective mobilities for the enantiomer-selector complexes, causing them to migrate at different velocities under the applied electric field and thus separate into distinct peaks. The method can be optimized by adjusting parameters such as the type and concentration of the CD selector, the pH and composition of the BGE, temperature, and applied voltage. nih.gov This technique offers advantages of high resolution, rapid method development, and low consumption of solvent and chiral selector.

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation is a critical analytical technique employed in the structural elucidation of chiral molecules such as this compound. This method measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are unique characteristics of a specific enantiomer, providing essential information for its stereochemical assignment. For amino acids and their derivatives, this technique is fundamental in distinguishing between L- and D-enantiomers.

The stereochemistry of this compound is designated based on the spatial arrangement of the substituents around the chiral alpha-carbon. The L-enantiomer, corresponding to the (S)-configuration in the Cahn-Ingold-Prelog priority system, is the naturally occurring form for most amino acids. Experimental measurement of the specific rotation provides a definitive means of assigning this configuration.

Detailed research findings have established the chiroptical properties of the L-enantiomer of this compound. The compound exhibits a negative optical rotation, indicating that it is levorotatory. Specifically, a measured optical activity of -22.3° has been recorded under defined experimental conditions. This negative sign is a key identifier for the L-isomer.

Furthermore, the characterization of protected derivatives of this amino acid also relies on optical rotation measurements. For instance, the N-Fmoc protected version of the L-enantiomer, Fmoc-3-(3-benzothienyl)-L-alanine, also demonstrates a negative specific rotation. This consistency across derivatives confirms the stereochemical integrity of the chiral center during chemical modifications.

The specific rotation values are highly dependent on the solvent, concentration, temperature, and the wavelength of the light used. Therefore, standardized conditions are crucial for reproducible and comparable results. The data presented in the following table summarizes the reported optical rotation values for this compound and its N-Fmoc derivative, which are instrumental for their stereochemical assignment.

Interactive Data Table: Optical Rotation of this compound and Derivatives

Compound NameSpecific Rotation ([α])Conditions
L-3-Benzothienylalanine-22.3°c=0.01 g/mL in Acetic Acid, at 20°C, 589 nm
Fmoc-3-(3-benzothienyl)-L-alanine-20 ± 2°c=1 in Methanol, at 20°C, D-line of Sodium

Conformational Analysis and Theoretical Studies

Computational Chemistry Approaches to Conformational Landscapes

To map the potential energy surface of H-beta-(3-Benzothienyl)-Ala-OH, researchers employ a range of computational methods. These techniques allow for the identification of stable conformers and the energy barriers between them, providing a comprehensive view of the molecule's flexibility and preferred shapes.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide highly accurate information about molecular structures and energies. Studies on related β-amino acids have demonstrated that these methods can effectively predict stable conformations. scirp.orgresearchgate.net For this compound, calculations would involve systematically rotating the key dihedral angles in the backbone and the side chain to locate all possible low-energy structures.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT. This data is illustrative and based on general principles of β-amino acid conformational analysis.
ConformerKey Dihedral Angles (ψ, φ)Relative Energy (kJ/mol)Key Intramolecular Interactions
A (Global Minimum)-65°, 160°0.00Strong N-H···O=C Hydrogen Bond
B60°, -170°2.5Weaker C-H···π Interaction
C180°, 60°5.8Extended Conformation, Steric Repulsion
D-70°, -50°8.2Aromatic Stacking (Side Chain Folded Back)

While DFT calculations identify static low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. aps.org An ab initio MD simulation, for example, can reveal conformational transitions that occur on the picosecond timescale. aps.org For this compound, MD simulations would model the movements of the atoms at a given temperature, showing how the molecule transitions between different stable conformations identified by DFT.

These simulations can highlight the flexibility of the amino acid backbone and the range of motion of the bulky benzothienyl side chain. This dynamic picture is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as it captures the full ensemble of accessible conformations.

Intramolecular Interactions and Their Influence on Conformation

The preferred conformation of this compound is determined by a delicate balance of intramolecular interactions. These forces include stabilizing hydrogen bonds and destabilizing steric repulsions, as well as more subtle aromatic interactions.

Intramolecular hydrogen bonding is a primary factor in the stability of β-amino acid conformations. scirp.orgresearchgate.net In this compound, a hydrogen bond can form between the hydrogen of the amino group (-NH2) and the carbonyl oxygen of the carboxylic acid group (-COOH). This interaction would lead to a folded, cyclic-like conformation, which is often the most stable state in the gas phase. scirp.org Computational studies on β-alanine have confirmed the presence and significance of such intramolecular hydrogen bonds in stabilizing certain conformers. researchgate.net The strength of this bond significantly influences the energy landscape, making folded structures more favorable than extended ones.

The large benzothienyl side chain introduces significant steric bulk, which restricts the conformational freedom of the molecule. The rotation around the bond connecting the side chain to the β-carbon is hindered, limiting the possible orientations of the aromatic ring system. This steric hindrance prevents the molecule from adopting certain conformations that might be accessible to smaller β-amino acids.

Furthermore, the aromatic benzothienyl ring can participate in non-covalent interactions. Intramolecular aromatic stacking, where the ring folds back to interact with the amino acid backbone, is a possibility. However, studies on other aromatic amino acids suggest that such stacking interactions are often disfavored compared to geometries that allow for stronger, conventional hydrogen bonding with other groups or solvent molecules. nih.gov Intermolecular stacking, where the aromatic rings of two separate molecules interact, is also a potential stabilizing force in the solid state or in aggregates. researchgate.net

Comparative Conformational Studies with Related β-Amino Acids

Comparing the conformational preferences of this compound with other β-amino acids highlights the influence of the side chain.

Versus β-Alanine: β-Alanine is the simplest β-amino acid, with only hydrogen atoms as side chains. Its conformational landscape is relatively simple, governed primarily by backbone dihedral angles and the formation of an intramolecular hydrogen bond. scirp.orgresearchgate.netresearchgate.net In contrast, this compound possesses a much more restricted conformational space due to the steric demands of the benzothienyl group. The number of stable, low-energy conformers is expected to be significantly smaller.

Versus other β-branched amino acids: Compared to β-amino acids with simple alkyl branches, the benzothienyl group introduces electronic effects in addition to steric bulk. nih.gov The potential for π-π stacking and C-H···π interactions adds complexity to its conformational analysis. While alkyl groups are purely repulsive from a steric standpoint, the aromatic ring offers possibilities for attractive, non-covalent interactions that can stabilize specific folded conformations not available to simple aliphatic β-amino acids.

Table 2: Comparative Conformational Properties of β-Amino Acids. Data for this compound is predictive.
Propertyβ-AlanineThis compoundPrimary Differentiating Factor
Side ChainHydrogenBenzothienyl GroupSize, Steric Bulk, Aromaticity
Conformational FreedomHighRestrictedSteric hindrance from the large side chain
Dominant Intramolecular InteractionN-H···O=C Hydrogen BondN-H···O=C Hydrogen Bond and Steric RepulsionBalance between hydrogen bonding and steric effects
Potential for Stacking InteractionsNoneYes (Intra- and Intermolecular)Presence of the aromatic ring system

Exploration of Biological Interactions Mechanistic and Structural Focus

Use as a Biochemical Probe in Mechanistic Investigations

The distinct structure of H-beta-(3-Benzothienyl)-Ala-OH makes it an effective probe for elucidating the mechanisms of biological processes at the molecular level.

This compound and its derivatives serve as critical tools for investigating the intricacies of enzyme function. By acting as a substrate mimic or a competitive inhibitor, this compound can be used to map the active sites of enzymes, helping researchers to understand enzyme kinetics and mechanisms.

The benzothiophene (B83047) scaffold, a core component of the molecule, is found in various compounds that have been studied as enzyme inhibitors. ijpsjournal.com For instance, research on benzothiophene–chalcone hybrids as cholinesterase inhibitors has demonstrated the utility of this chemical group in probing enzyme active sites. Molecular docking studies of these hybrids have helped to elucidate the specific interactions between the benzothiophene moiety and key amino acid residues within the enzyme's binding pocket. nih.gov Such studies provide a framework for understanding how this compound could similarly be used to characterize the binding modes and structure-activity relationships of other enzymes.

Enzyme TargetBenzothiophene Derivative ClassKey Interactions Observed in Docking StudiesReference
Acetylcholinesterase (AChE)Benzothiophene-chalcone hybridsHydrogen bonding with residues such as TYR337 and interactions with the constraining residue TRP86. nih.gov
Butyrylcholinesterase (BChE)Benzothiophene-chalcone hybridsFormation of favorable binding poses within the active site, leading to inhibitory activity. nih.gov

This table presents findings from related benzothiophene compounds to illustrate the investigative potential of this compound in enzyme studies.

Beyond enzymes, this compound is valuable for studying ligand-receptor interactions. chemimpex.com Its ability to interact with specific biological targets allows researchers to probe the binding pockets of receptors and understand the structural requirements for ligand recognition. ijpsjournal.comchemimpex.com By systematically modifying the structure of this compound and observing the corresponding changes in binding affinity, researchers can construct a detailed map of a receptor's binding site. This process, often part of structure-activity relationship (SAR) studies, is fundamental to understanding the molecular basis of receptor function.

Probe Molecule FeatureRationale for Use in Binding StudiesInformation Gained
Benzothiophene Ring Provides a rigid, aromatic scaffold for defined interactions.Maps hydrophobic pockets and regions where aromatic interactions are favorable.
Beta-Alanine (B559535) Backbone Offers different spacing and conformational flexibility compared to alpha-amino acids.Determines the optimal geometry and distance between key interacting groups for receptor fit.
Carboxyl and Amino Groups Serve as hydrogen bond donors and acceptors.Identifies corresponding hydrogen bonding partners within the receptor binding site.
Stereochemistry (R vs. S) Introduces specific three-dimensional arrangements.Probes the chirality and stereochemical preference of the receptor's binding pocket.

This conceptual table illustrates how this compound can be used as a molecular probe to investigate the characteristics of a hypothetical receptor binding site.

Influence of Benzothiophene Moiety on Molecular Interactions

The benzothiophene moiety is the defining feature of this compound and plays a crucial role in its molecular interactions. dntb.gov.ua This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a sulfur-containing thiophene (B33073) ring, confers specific physicochemical properties that govern its binding behavior. wikipedia.org

π-π Stacking: Face-to-face or offset stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

Cation-π Interactions: Electrostatic interactions between the electron-rich π-system of the benzothiophene ring and cationic amino acid residues like lysine (B10760008) (Lys) and arginine (Arg).

Sulfur-Aromatic Interactions: The sulfur atom in the thiophene ring can participate in specific interactions with aromatic residues, further anchoring the ligand in the binding pocket.

Type of Aromatic InteractionPotential Interacting Amino Acid ResiduesDescription
π-π Stacking Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His)The flat, aromatic surface of the benzothiophene ring aligns with the aromatic rings of amino acid side chains.
Cation-π Lysine (Lys), Arginine (Arg)The electron-rich face of the benzothiophene ring interacts favorably with positively charged amino acid side chains.
Hydrophobic Interactions Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)The nonpolar benzothiophene moiety is driven into hydrophobic pockets of a protein to avoid contact with water.

Like all amino acids, this compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers (D- and L-forms). Biological targets such as enzymes and receptors are also chiral, being composed of L-amino acids. Consequently, the stereochemistry of this compound has a profound impact on its binding affinity and biological interactions. The precise three-dimensional arrangement of the benzothienyl side chain, amino group, and carboxyl group relative to the chiral center determines how well the molecule fits into a specific binding site. One enantiomer will typically exhibit a higher binding affinity than the other because its spatial orientation allows for more optimal interactions with complementary residues in the target protein.

EnantiomerCAS NumberKnown Research ApplicationsImplication for Binding Affinity
L-3-(3-Benzothienyl)-alanine 72120-71-9Building block for pharmaceuticals targeting neurological and metabolic diseases; biochemical research. chemimpex.comThe L-form is often preferred for interacting with biological systems composed of L-amino acids.
D-3-(3-Benzothienyl)-alanine 111139-55-0Used in enzyme inhibition studies and peptide synthesis to enhance stability. The D-form can provide greater resistance to enzymatic degradation and may bind to different sites or with different affinities than the L-form.

Incorporation into Peptides for Modulating Protein Structure and Function

The incorporation of non-natural amino acids like this compound into peptides is a powerful strategy for modulating their structure and function. Using its Fmoc-protected form, the amino acid can be readily integrated into peptide sequences via solid-phase peptide synthesis. chemimpex.com

The introduction of this beta-amino acid can significantly alter the peptide backbone's conformational properties. Beta-alanine itself is known to induce turns and help form well-defined secondary structures. nih.govnih.gov The bulky, aromatic benzothienyl side chain further influences the peptide's folding, potentially stabilizing specific conformations through the aromatic interactions described previously.

Furthermore, incorporating this compound can enhance the peptide's stability and biological activity. chemimpex.com Peptides containing beta-amino acids often exhibit increased resistance to degradation by proteases, which primarily recognize and cleave peptide bonds between alpha-amino acids. nih.gov This enhanced stability, combined with the unique structural constraints imposed by the benzothienyl group, makes it a valuable component for designing novel bioactive peptides. chemimpex.com

ModificationEffect on Peptide StructureEffect on Peptide Function/Properties
Beta-Amino Acid Backbone Induces turns and novel secondary structures; increases conformational constraint. nih.govnih.govEnhances resistance to enzymatic degradation. nih.gov
Benzothienyl Side Chain Stabilizes folded structures through hydrophobic and aromatic interactions.Can modulate binding affinity and specificity for the peptide's biological target.
Overall Incorporation Creates peptidomimetics with unique three-dimensional topographies.Can improve solubility and bioavailability compared to the parent peptide. chemimpex.com

Design of Peptide Secondary Structure Inducers

The incorporation of beta-amino acids, such as this compound, into peptide sequences can profoundly influence their secondary structure. Unlike alpha-amino acids, the additional carbon in the backbone of beta-amino acids imparts greater flexibility and a predisposition to form novel secondary structures not commonly observed in natural peptides. The bulky and aromatic benzothienyl side chain of this compound is a significant determinant of its structural influence.

The large size of the benzothienyl group can introduce steric constraints that favor specific dihedral angles in the peptide backbone, thereby nucleating turns or helical structures. The aromatic nature of the side chain can also engage in π-π stacking interactions, either with other aromatic residues within the peptide or with components of a receptor, which can further stabilize a particular conformation.

Research on peptides containing other bulky, aromatic beta-amino acids has demonstrated their capacity to induce well-defined secondary structures, including various types of helices (such as 10/12- and 14-helices) and turns. It is hypothesized that this compound can similarly be employed to design peptides with predictable and stable three-dimensional structures. The stability of these structures is often enhanced due to resistance to enzymatic degradation, a common feature of beta-peptide-containing molecules.

Structural Influence Description Potential Induced Secondary Structures
Steric Hindrance The bulky benzothienyl group restricts the conformational freedom of the peptide backbone.β-turns, γ-turns, various helical structures.
π-π Stacking The aromatic benzothienyl ring can interact with other aromatic residues.Stabilized helices and sheet structures.
Backbone Flexibility The inherent flexibility of the β-amino acid backbone allows for unique folding patterns.Novel helical folds (e.g., 14-helix), stable hairpins.

Table 1: Postulated Structural Influences of this compound on Peptide Secondary Structure

Probing Active Sites through Peptide Analogs

The unique structural and electronic properties of this compound make it a valuable tool for probing the active sites of enzymes and receptors. By substituting a natural amino acid, such as tryptophan or phenylalanine, with this compound in a known peptide ligand, researchers can investigate the steric and electronic requirements of the binding pocket.

The benzothiophene moiety, being isosteric to the indole (B1671886) ring of tryptophan but with a different electronic distribution and hydrogen bonding capability (due to the replacement of the indole NH with a sulfur atom), can provide critical insights into the nature of the interactions within the active site. For instance, if a peptide analog containing this compound retains or even enhances binding affinity, it would suggest that a hydrogen bond donation from the indole nitrogen of tryptophan is not essential for the interaction. Conversely, a loss of affinity could indicate the importance of this hydrogen bond.

Furthermore, the altered conformational preferences of the peptide backbone due to the presence of the beta-amino acid can help to map the three-dimensional space of the active site. By systematically incorporating this compound at different positions within a peptide sequence, it is possible to create a library of conformationally distinct analogs. The binding affinities of these analogs can then be used to construct a pharmacophore model of the active site, guiding the design of more potent and selective ligands.

Peptide Analog Application Information Gained Example
Isosteric Replacement of Tryptophan Role of indole NH hydrogen bonding.A peptide analog with this compound shows similar binding to a receptor as the native tryptophan-containing peptide, indicating the indole NH is not a key interaction point.
Steric Mapping Dimensions and shape of the binding pocket.An analog with the bulky benzothienyl group fails to bind, suggesting a sterically constrained active site.
Conformational Probing Preferred conformation of the bound ligand.A conformationally restricted analog containing this compound exhibits high affinity, revealing the bioactive conformation of the peptide.

Table 2: Applications of this compound in Probing Biological Active Sites

Future Directions and Emerging Research Avenues

Advanced Stereocontrol in H-beta-(3-Benzothienyl)-Ala-OH Synthesis

Achieving precise control over the stereochemistry of this compound is crucial for its application in biologically active peptides, where specific chirality is often a prerequisite for desired function. Future research in this area is directed towards the development of more efficient and highly stereoselective synthetic methods.

Current strategies for the asymmetric synthesis of β-amino acids, which can be adapted for this compound, include:

Asymmetric Hydrogenation: The use of chiral catalysts, particularly those based on ruthenium and rhodium, for the asymmetric hydrogenation of β-enamino esters is a promising approach. rsc.org This method has shown high efficiency and enantioselectivity in the synthesis of various β-aryl-β-amino acids. Further development of ligands tailored for heteroaromatic substrates could significantly improve the stereocontrol in the synthesis of this compound.

Catalytic Asymmetric Conjugate Addition: Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyls is a powerful tool for creating chiral carbon-carbon bonds. wiley-vch.deacs.orgrsc.org Adapting this methodology to suitable precursors of this compound could provide a direct and highly enantioselective route to the desired stereoisomer.

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to catalyze reactions such as the aza-Michael reaction presents another avenue for achieving high stereoselectivity. These catalysts can effectively control the facial selectivity of nucleophilic attack on prochiral substrates, leading to the desired enantiomer of the β-amino acid.

MethodCatalyst TypePotential Advantages for this compound Synthesis
Asymmetric HydrogenationChiral Ruthenium or Rhodium complexesHigh efficiency, excellent enantioselectivity for aromatic systems.
Catalytic Asymmetric Conjugate AdditionChiral Rhodium or Palladium complexesDirect C-C bond formation, high enantioselectivity.
Chiral Lewis Acid CatalysisChiral metal complexes (e.g., Cu, Sc)Control over facial selectivity in nucleophilic additions.

Development of Novel Derivatization Strategies

The benzothiophene (B83047) side chain of this compound offers a versatile platform for chemical modification, enabling the introduction of various functional groups to modulate the properties of peptides or create bioconjugates. Future research is focused on developing novel and selective derivatization strategies.

Key areas of exploration include:

Palladium-Catalyzed C-H Functionalization: Recent advances in palladium-catalyzed C-H activation and arylation offer a powerful tool for directly modifying the benzothiophene ring. nih.govacs.orgacs.orgnih.gov This allows for the introduction of aryl groups at specific positions, which can be used to tune the electronic properties or create attachment points for other molecules. For instance, C2-selective arylation of benzo[b]thiophene has been demonstrated using arylboronic acids. nih.govacs.orgnih.gov

Lithiation and Subsequent Functionalization: Directed ortho-lithiation of benzothiophene derivatives, followed by quenching with various electrophiles, provides another route to introduce a wide range of substituents. researchgate.net Protecting the 2-position with a silyl group can prevent anion migration and allow for selective functionalization at other positions. researchgate.net

Side Chain Modification for Bioconjugation: Derivatization of the benzothiophene side chain to introduce bioorthogonal handles (e.g., azides, alkynes) would enable the specific attachment of peptides containing this amino acid to other biomolecules or surfaces using click chemistry. This is a key strategy for developing targeted drug delivery systems and diagnostic tools. acs.orgnih.govescholarship.orgtandfonline.comrsc.org

Integration into Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering an efficient and environmentally friendly approach to producing complex molecules like this compound. Future research aims to integrate this amino acid into sophisticated chemoenzymatic cascades.

Promising enzymatic approaches include:

Transaminases (TAs): ω-Transaminases are capable of asymmetrically aminating β-keto acids to produce chiral β-amino acids. nih.govresearchgate.net A key challenge is the instability of the β-keto acid precursors. A two-step, one-pot cascade involving a lipase (B570770) to generate the β-keto acid from a stable β-ketoester, followed by amination with a transaminase, has been shown to be effective for aromatic β-amino acids and could be adapted for this compound. researchgate.netnih.govrsc.org

Lipases for Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis. This method can provide access to both enantiomers of the amino acid with high optical purity. Dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, can further improve the yield of the desired product.

EnzymeReaction TypeApplication in this compound Synthesis
ω-TransaminaseAsymmetric amination of β-keto acidsDirect synthesis of the chiral amine from a prochiral precursor.
LipaseEnantioselective hydrolysis of β-amino estersKinetic resolution of a racemic mixture to obtain enantiopure amino acid.

Applications in New Materials Science

The unique structural and electronic properties of the benzothiophene moiety make this compound an attractive building block for the development of novel materials with applications in organic electronics and nanotechnology.

Emerging research avenues include:

Self-Assembling Peptides: Peptides containing aromatic amino acids can self-assemble into well-ordered nanostructures such as nanofibers and hydrogels. nih.govacs.orgbeilstein-journals.org The incorporation of this compound into peptide sequences could lead to materials with interesting electronic properties due to the π-stacking of the benzothiophene rings. These materials could find applications as scaffolds for tissue engineering or as components in biosensors. The self-assembly of peptides containing aromatic residues is a crucial driver for the formation of these materials. nih.gov

Bioconjugates: The ability to functionalize the benzothiophene side chain opens up possibilities for creating bioconjugates with unique properties. acs.orgnih.govescholarship.orgtandfonline.comrsc.org For example, peptides containing this amino acid could be conjugated to conductive polymers or nanoparticles to create hybrid materials for bioelectronics.

Organic Semiconductors: Benzothiophene derivatives are known to be effective organic semiconductors. mdpi.comktu.edu Incorporating this compound into peptide-based materials could lead to the development of biocompatible and biodegradable electronic devices. Benzothieno[3,2-b]benzothiophene (BTBT) derivatives, for instance, have been explored for their applications in organic electronics. bgu.ac.ilnih.govresearchgate.net

Computational Design of Enhanced this compound Analogs

Computational modeling and simulation are becoming indispensable tools for the rational design of novel molecules with improved properties. In the context of this compound, computational methods can be used to design analogs with enhanced biological activity or improved material properties.

Future computational research will likely focus on:

Q & A

Q. What are the recommended synthesis protocols and storage conditions for H-β-(3-Benzothienyl)-Ala-OH to ensure stability and purity?

  • Methodological Answer : H-β-(3-Benzothienyl)-Ala-OH derivatives are typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. For optimal stability, the compound should be stored as a lyophilized powder at -20°C, with dissolved samples kept at -80°C for long-term storage (up to 6 months) . Purity can be verified via LC/ESI-MS (liquid chromatography-electrospray ionization mass spectrometry), as demonstrated for structurally similar peptides . Ensure inert gas purging during handling to prevent oxidation of the benzothienyl moiety.

Q. How can researchers characterize the structural and functional properties of H-β-(3-Benzothienyl)-Ala-OH?

  • Methodological Answer : Key characterization techniques include:
  • FTIR and NMR spectroscopy : To confirm intramolecular hydrogen bonding and aromatic interactions involving the benzothienyl group .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bond networks, though polar solvents may complicate crystallization .
  • Thermogravimetric analysis (TGA) : To assess thermal stability, particularly if the compound is intended for high-temperature applications .

Q. What safety precautions are critical when handling H-β-(3-Benzothienyl)-Ala-OH in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles) to avoid skin/eye contact, as aromatic amino acid derivatives often exhibit mucosal irritation .
  • Work in a fume hood to minimize inhalation risks. Emergency procedures (e.g., rinsing with water for 15+ minutes upon contact) should follow GHS guidelines .

Advanced Research Questions

Q. How does the benzothienyl substituent in H-β-(3-Benzothienyl)-Ala-OH influence its enzymatic inhibition efficacy compared to other aromatic groups?

  • Methodological Answer : The benzothienyl group may enhance steric hindrance or π-π stacking in enzyme active sites. To test this:
  • Conduct competitive inhibition assays (e.g., against bacterial collagenases) and compare IC₅₀ values with analogs like H-β-(2-pyridyl)-Ala-OH .
  • Use molecular docking simulations to map interactions between the benzothienyl moiety and catalytic residues (e.g., in MMPs or proteases) .

Q. Can H-β-(3-Benzothienyl)-Ala-OH be integrated into piezoelectric materials, and what structural features govern its piezoresponse?

  • Methodological Answer : While direct data on H-β-(3-Benzothienyl)-Ala-OH is limited, structurally related hybrids (e.g., [H-β-(2-pyridyl)-Ala-OH][BF₄]) exhibit strong piezoelectricity (>2× LiNbO₃). To explore this:
  • Grow single crystals and perform piezoelectric force microscopy (PFM) to measure d₃₃ coefficients .
  • Analyze crystallographic symmetry (e.g., polar space groups like P1) and hydrogen-bond networks, which are critical for asymmetric charge distribution .

Q. How can H-β-(3-Benzothienyl)-Ala-OH be utilized in bio-inspired ligand design for metal cluster coordination?

  • Methodological Answer : The benzothienyl group may mimic aromatic residues in natural metalloenzymes. For example:
  • Replace nonpolar residues in peptoid ligands (e.g., in Mn₄Ca oxygen-evolving complexes) and study metal-binding affinity via UV-Vis and EPR spectroscopy .
  • Compare chelation stability constants with analogs lacking the benzothienyl group using potentiometric titrations .

Q. What strategies resolve contradictions in reported bioactivity data for H-β-(3-Benzothienyl)-Ala-OH derivatives?

  • Methodological Answer :
  • Perform dose-response studies across multiple cell lines to account for tissue-specific effects.
  • Validate purity (>98% via HPLC) and stereochemistry (circular dichroism) to rule out batch variability .
  • Use CRISPR-edited knockout models to confirm target specificity if off-target interactions are suspected .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.